molecular formula C12H9BrO2 B1379116 4'-Bromo-[1,1'-biphenyl]-2,4-diol CAS No. 1418117-89-1

4'-Bromo-[1,1'-biphenyl]-2,4-diol

Cat. No.: B1379116
CAS No.: 1418117-89-1
M. Wt: 265.1 g/mol
InChI Key: NYITVXFQTKCHLE-UHFFFAOYSA-N
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Description

4’-Bromo-[1,1’-biphenyl]-2,4-diol is an organic compound with the molecular formula C12H9BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4’ position and hydroxyl groups at the 2 and 4 positions

Mechanism of Action

Target of Action

It is known that similar brominated biphenyl compounds often interact with cytochrome p-450-dependent monooxygenases .

Mode of Action

In vitro studies have shown that 4-bromobiphenyl, a related compound, undergoes metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-2,4-diol may also interact with these enzymes, leading to changes in cellular metabolism.

Pharmacokinetics

The compound’s molecular weight of 233104 suggests that it may be absorbed and distributed in the body. Its interaction with cytochrome P-450-dependent monooxygenases indicates that it is likely metabolized in the liver.

Result of Action

Its potential interaction with cytochrome p-450-dependent monooxygenases and activation of xenobiotic metabolizing enzyme genes suggest that it may influence cellular metabolism and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-[1,1’-biphenyl]-2,4-diol typically involves the bromination of biphenyl derivatives followed by hydroxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods: Industrial production of 4’-Bromo-[1,1’-biphenyl]-2,4-diol may involve multi-step processes including bromination and hydroxylation. The bromination step can be carried out using liquid bromine in the presence of a catalyst, followed by hydroxylation using suitable reagents .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-[1,1’-biphenyl]-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form biphenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of biphenylquinones.

    Reduction: Formation of biphenyl derivatives.

    Substitution: Formation of substituted biphenyl compounds.

Scientific Research Applications

4’-Bromo-[1,1’-biphenyl]-2,4-diol has several applications in scientific research:

Comparison with Similar Compounds

    4-Bromobiphenyl: Similar structure but lacks hydroxyl groups.

    2,4-Dihydroxybiphenyl: Similar structure but lacks the bromine atom.

    4’-Chloro-[1,1’-biphenyl]-2,4-diol: Similar structure with chlorine instead of bromine.

Properties

IUPAC Name

4-(4-bromophenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYITVXFQTKCHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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